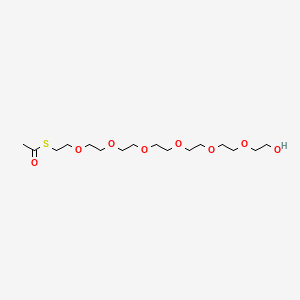
(2-Cyclopentylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopentylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopentyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable reagent in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions are generally mild, and the reagents are stable and environmentally benign . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
(2-Cyclopentylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound .
科学研究应用
Chemistry
In chemistry, (2-Cyclopentylpyrimidin-5-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, the compound is used for its ability to form reversible covalent bonds with diols, which is useful in the development of sensors and diagnostic tools. It is also being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable complexes with various ligands makes it a valuable component in the development of advanced materials .
作用机制
The mechanism of action of (2-Cyclopentylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible transformations between its trigonal planar and tetrahedral forms. This property is exploited in various applications, including sensing, catalysis, and drug delivery .
相似化合物的比较
Similar Compounds
Cyclobutylboronic acid: Similar in structure but less stable in air.
Pinacol boronic esters: Often used in similar applications but have different physical properties.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness
(2-Cyclopentylpyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a cyclopentyl group, which imparts specific chemical properties that are not observed in other boronic acids. This makes it particularly useful in applications requiring high stability and reactivity .
属性
分子式 |
C9H13BN2O2 |
|---|---|
分子量 |
192.03 g/mol |
IUPAC 名称 |
(2-cyclopentylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 |
InChI 键 |
BSZZPOHPCZFYTG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)C2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



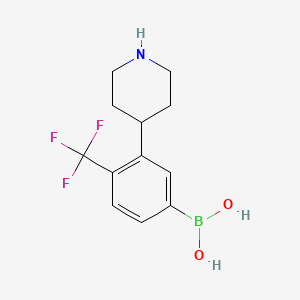
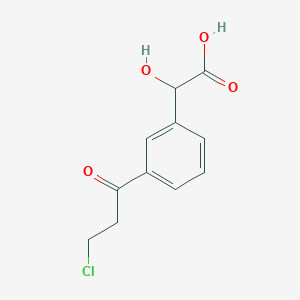
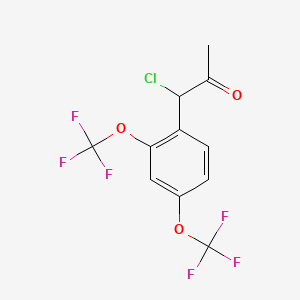
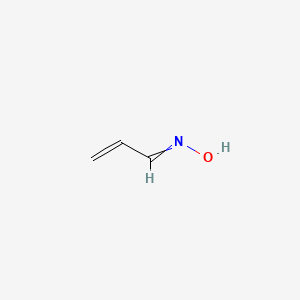
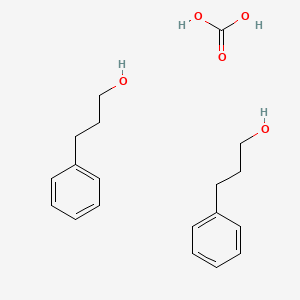
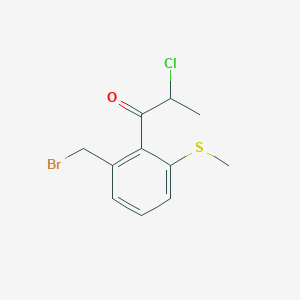

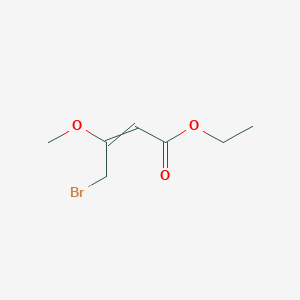

![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
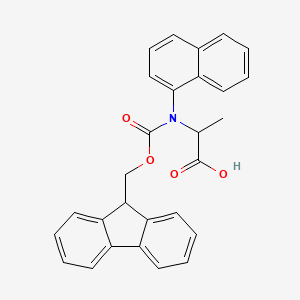
![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
